molecular formula C8H10BrNO2S B2553125 4-Bromo-2,6-dimethylbenzene-1-sulfonamide CAS No. 1099660-86-2

4-Bromo-2,6-dimethylbenzene-1-sulfonamide

Cat. No. B2553125
M. Wt: 264.14
InChI Key: NVIDDSIFRGXGOI-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylbenzene-1-sulfonamide is a chemical compound that is part of the sulfonamide family. Sulfonamides are known for their various applications in medicinal chemistry due to their antibacterial properties. The bromine atom on the benzene ring indicates that this compound could be used in further chemical reactions, such as bromination, to modify other organic molecules.

Synthesis Analysis

The synthesis of related brominated sulfonamide compounds has been explored in several studies. For instance, a new N-bromo sulfonamide reagent was synthesized and used as a catalyst for the preparation of xanthene derivatives, indicating the potential for 4-Bromo-2,6-dimethylbenzene-1-sulfonamide to be used in similar catalytic applications . Additionally, the synthesis of N,N'-Dibromo-N,N' -1,2-Ethylene bis(2,5-Dimethyl Benzene Sulfonamide) demonstrates the feasibility of synthesizing brominated sulfonamides and their use as bromination agents for aromatic compounds .

Molecular Structure Analysis

While the specific molecular structure of 4-Bromo-2,6-dimethylbenzene-1-sulfonamide is not detailed in the provided papers, the crystal and molecular structure of a related compound, (+)-1-Bromo-2-hydroxy-2-phenylethyl p-Tolyl Sulfoxide, has been determined by X-ray diffraction, which suggests that similar structural determination methods could be applied to our compound of interest .

Chemical Reactions Analysis

The chemical reactivity of brominated sulfonamides is highlighted in the literature. For example, the cross-coupling of 3-bromopyridine and sulfonamides catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione indicates that brominated sulfonamides can participate in coupling reactions to form N-(3-Pyridinyl)-substituted sulfonamides . This suggests that 4-Bromo-2,6-dimethylbenzene-1-sulfonamide could also engage in similar coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2,6-dimethylbenzene-1-sulfonamide are not directly reported in the provided papers. However, the properties of sulfonamides, in general, can be inferred to some extent. Sulfonamides typically have high thermal stability and are soluble in polar solvents. The presence of the bromine atom would likely increase the molecular weight and could affect the compound's boiling point and density .

Relevant Case Studies

The provided papers do not include case studies directly related to 4-Bromo-2,6-dimethylbenzene-1-sulfonamide. However, the application of a brominated sulfonamide in the synthesis of xanthene derivatives under neutral media , and the selective bromination of aromatic compounds using a dibromo sulfonamide , serve as relevant examples of how such compounds can be utilized in chemical synthesis and modification of other molecules.

Scientific Research Applications

Catalyst in Organic Synthesis

A novel N-bromo sulfonamide reagent has been synthesized and characterized, proving to be an efficient catalyst for the synthesis of complex organic compounds. For example, it catalyzes the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a pseudo five-component condensation reaction. This method offers several advantages, including the use of non-toxic materials, high yields, and clean workup processes, highlighting the versatility of 4-Bromo-2,6-dimethylbenzene-1-sulfonamide derivatives in facilitating complex organic reactions (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

In the Development of Metal Complexes

Sulfonamide-derived ligands, including those related to 4-Bromo-2,6-dimethylbenzene-1-sulfonamide, have been synthesized and used to form transition metal complexes with cobalt(II), copper(II), nickel(II), and zinc(II). These complexes have been characterized and evaluated for their antibacterial and antifungal activities, revealing moderate to significant activity. This research showcases the potential of 4-Bromo-2,6-dimethylbenzene-1-sulfonamide derivatives in the development of new antimicrobial agents (Chohan & Shad, 2011).

As a Building Block in Polymer Chemistry

Research into novel polymer electrolyte membranes for fuel cells has explored copolymers containing sulfonic acid groups attached to a polymer backbone derived from bromo-poly(2,6-dimethyl-1,4-phenylene oxide). These membranes demonstrate promising properties for use in fuel cells, including high proton conductivities and favorable interactions with water and methanol. The incorporation of sulfonamide derivatives, akin to 4-Bromo-2,6-dimethylbenzene-1-sulfonamide, into the polymer structure is crucial for achieving the desired electrochemical performance (Jeong et al., 2010).

Safety And Hazards

The safety information for 4-Bromo-2,6-dimethylbenzene-1-sulfonamide includes several hazard statements such as H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

4-bromo-2,6-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-5-3-7(9)4-6(2)8(5)13(10,11)12/h3-4H,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIDDSIFRGXGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-dimethylbenzene-1-sulfonamide

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